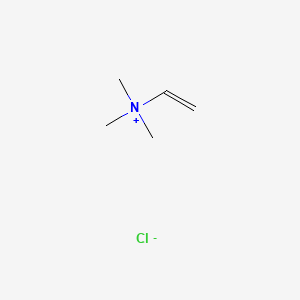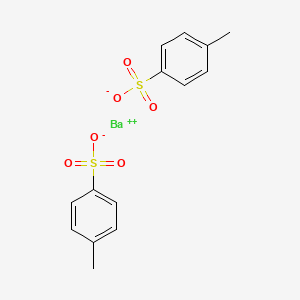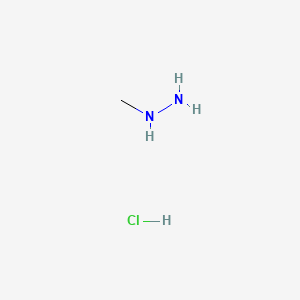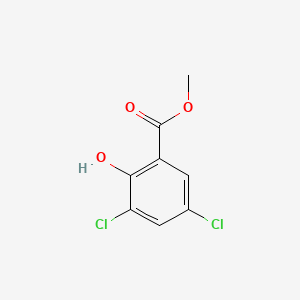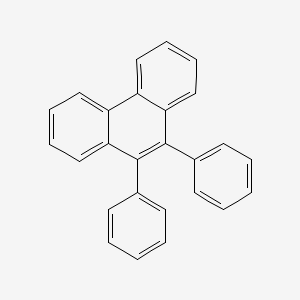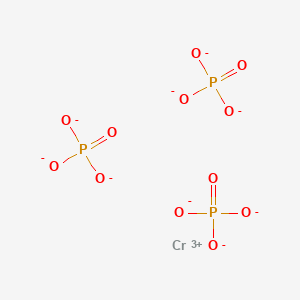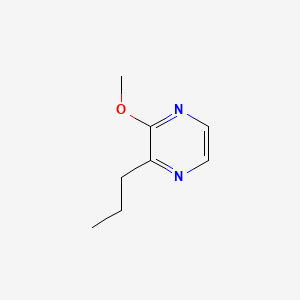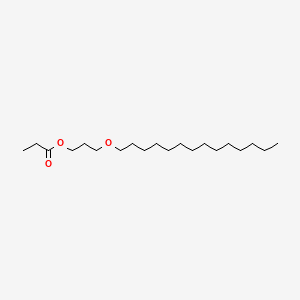
3-Tetradecoxypropyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetradecoxypropyl propanoate, also known as PPG-2 myristyl ether propionate, is a chemical compound with the molecular formula C23H46O4. It is a colorless or pale yellow liquid with a faint odor. This compound is primarily used in the cosmetics and personal care industry due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Tetradecoxypropyl propanoate is typically synthesized through an esterification reaction. The process involves the reaction of myristyl alcohol (tetradecanol) with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tetradecoxypropyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myristyl alcohol and propionic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
3-Tetradecoxypropyl propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its emollient properties.
Industry: It is widely used in the formulation of lotions, creams, and other personal care products.
Mécanisme D'action
The mechanism of action of 3-tetradecoxypropyl propanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance.
Comparaison Avec Des Composés Similaires
Ethyl propanoate: Another ester with similar properties but different applications.
Methyl butyrate: An ester used in flavorings and fragrances.
Isopropyl myristate: A commonly used emollient in cosmetics.
Uniqueness: 3-Tetradecoxypropyl propanoate is unique due to its specific combination of a long alkyl chain and a propanoate ester group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient in personal care products.
Propriétés
Numéro CAS |
74775-06-7 |
|---|---|
Formule moléculaire |
C23H46O4 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
1-(1-tetradecoxypropan-2-yloxy)propan-2-yl propanoate |
InChI |
InChI=1S/C23H46O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21(3)26-20-22(4)27-23(24)6-2/h21-22H,5-20H2,1-4H3 |
Clé InChI |
USZDQUQLJBLEDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCCOC(=O)CC |
SMILES canonique |
CCCCCCCCCCCCCCOCC(C)OCC(C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


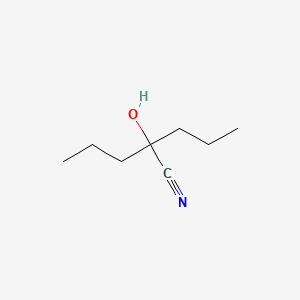
![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)
